2-溴-1-氯萘

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

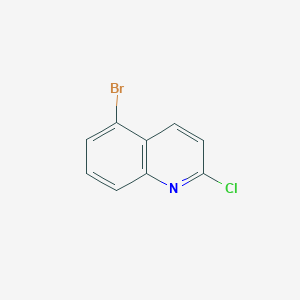

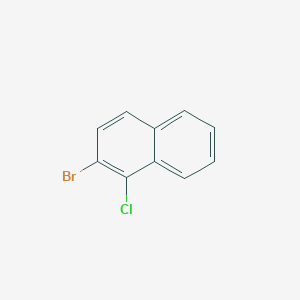

2-Bromo-1-chloronaphthalene is a halogenated naphthalene derivative characterized by the presence of a bromine atom and a chlorine atom attached to the naphthalene ring system. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of halogen substituents on the aromatic ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, can be achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products .

Molecular Structure Analysis

The molecular structure of halogenated naphthalenes can be influenced by the type and position of the halogen substituents. For instance, in the case of 1,4-dihalonaphthalenes, the presence of different halogens can lead to variations in lattice stability and crystal structure. The addition of a bromine atom to a chloronaphthalene can create lattice instability and result in a different crystal structure compared to its dichloro counterpart .

Chemical Reactions Analysis

Halogenated naphthalenes can participate in various chemical reactions. For example, the high-temperature pyrolysis of a mixture of 2-bromophenol and 2-chlorophenol can lead to the formation of a range of products, including naphthalene, dibenzo-p-dioxin, and bromochlorodibenzo-p-dioxins. The presence of bromine can increase the concentration of chlorine atoms available for reaction, influencing the yield and types of products formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-chloronaphthalene are affected by the halogen substituents. The presence of bromine and chlorine can impact the molecule's absorption spectra, as observed in the photoacoustic spectra of various halogenated naphthalenes. The non-radiative transitions in these molecules can decrease as the substituent changes from fluorine to chlorine to bromine . Additionally, the molecular structure and conformational composition of halogenated propenes, such as 2-bromo-3-chloro-1-propene, can be determined by gas-phase electron diffraction, revealing a mixture of conformers with different stabilities .

科学研究应用

环境影响和降解过程

危险副产品的形成:研究已经探讨了卤代酚高温热解产生溴氯二苯并二噁烷和呋喃的过程,表明2-溴-1-氯萘可能在特定条件下形成有毒副产品。这些副产品包括各种氯化和溴化化合物,暗示了重要的环境影响(Evans & Dellinger, 2005)。

光催化分解:使用TiO2和铁纳米颗粒在水系中对氯萘进行光催化分解的研究表明了协同效应,导致这些化合物的有效降解。这表明了在环境修复和降解持久性有机污染物方面的潜在应用(Qi et al., 2019)。

化学合成和溶解度研究

- 溶解度研究:已经对1-氯萘中溴衍生物的溶解度进行了表征,为化学合成和材料科学应用提供了必要的数据。这些研究有助于理解有机溶剂中复杂分子的溶解行为,这对设计新型材料和化学品至关重要(Semenov et al., 2010)。

材料科学和光伏

- 聚合物光伏器件:使用含有1-氯萘的溶剂混合物已经显示出提高聚合物光伏器件效率的效果。由于溶剂混合物的较低蒸汽压导致聚合物薄膜干燥速度较慢,使聚合物链有更多时间自组织,从而增强器件的性能(Chen et al., 2008)。

安全和危害

属性

IUPAC Name |

2-bromo-1-chloronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPYLLUOBDZSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559884 |

Source

|

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloronaphthalene | |

CAS RN |

692728-68-0 |

Source

|

| Record name | 2-Bromo-1-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1339894.png)